molecular formula C20H23N3O4S2 B6535981 1-methanesulfonyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]piperidine-4-carboxamide CAS No. 1058428-32-2

1-methanesulfonyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]piperidine-4-carboxamide

Cat. No.: B6535981
CAS No.: 1058428-32-2
M. Wt: 433.5 g/mol
InChI Key: ZPRLRSDASHHJSA-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core substituted with a methanesulfonyl group at position 1. The piperidine nitrogen is linked to a 2,3-dihydroindole scaffold, which is further acylated at the indole nitrogen with a thiophene-2-carbonyl group. The 2,3-dihydroindole structure reduces aromaticity compared to full indole systems, possibly modulating metabolic stability or receptor selectivity .

Properties

IUPAC Name

1-methylsulfonyl-N-[1-(thiophene-2-carbonyl)-2,3-dihydroindol-6-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-29(26,27)22-9-6-15(7-10-22)19(24)21-16-5-4-14-8-11-23(17(14)13-16)20(25)18-3-2-12-28-18/h2-5,12-13,15H,6-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRLRSDASHHJSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC3=C(CCN3C(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Amide Bond Formation

The central piperidine-4-carboxamide group is typically formed via coupling reactions between piperidine-4-carboxylic acid derivatives and amines. For example:

  • Activation with EDC/HOBt : Carboxylic acid activation using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitates amide bond formation with the indol-6-amine intermediate .

  • Microwave-Assisted Synthesis : Improved yields (>85%) are achieved under microwave irradiation (540 W, 130°C) in ethanol, reducing reaction times to <2 hours .

Sulfonylation Reactions

The methanesulfonyl group is introduced via nucleophilic substitution using methanesulfonyl chloride:

  • Conditions : Reaction with indole derivatives in dry dichloromethane (DCM) at 0–5°C, using triethylamine (TEA) as a base .

  • Selectivity : The indole nitrogen is preferentially sulfonylated over the piperidine nitrogen due to steric hindrance .

Thiophene-2-Carbonyl Incorporation

The thiophene moiety is attached via Friedel-Crafts acylation or Suzuki coupling:

  • Friedel-Crafts : Thiophene-2-carbonyl chloride reacts with the indole ring in the presence of AlCl₃, yielding the acylated product .

  • Microwave-Assisted Cyclization : Thiophene derivatives are cyclized with indole intermediates under microwave conditions (130°C, 20 min) .

Methanesulfonyl Group

  • Nucleophilic Displacement : The sulfonyl group undergoes substitution with amines (e.g., piperidine) in DMF at 80°C .

  • Stability : Resistant to hydrolysis under physiological pH but degrades in strong acidic/basic conditions (e.g., 6M HCl, reflux) .

Amide Hydrolysis

  • Acidic Conditions : Hydrolysis to carboxylic acid occurs in 6M HCl at 100°C over 12 hours .

  • Basic Conditions : Saponification with NaOH (2M) in ethanol yields the corresponding carboxylate.

Thiophene Electrophilic Substitution

  • Nitration : Directed to the 5-position of thiophene using HNO₃/H₂SO₄ at 0°C .

  • Halogenation : Bromination with Br₂/FeBr₃ occurs at the 4-position .

Biological Target Interactions

The compound modulates kinase activity through:

  • Hydrogen Bonding : Amide and sulfonyl groups form H-bonds with ATP-binding pockets .

  • π-Stacking : The indole and thiophene rings interact with hydrophobic residues (e.g., Phe113 in RORγ) .

Metabolic Pathways

  • Oxidation : Cytochrome P450 enzymes oxidize the thiophene ring to sulfoxide derivatives .

  • Glucuronidation : The piperidine nitrogen undergoes Phase II conjugation in hepatic microsomes .

Comparative Reactivity of Structural Analogs

CompoundKey Functional GroupsReactivity HighlightsReference
N-Phenyl-1-(thiophene-2-carbonyl)piperidine-4-carboxamideThiophene, amideUndergoes nitration at thiophene 5-position; stable to basic hydrolysis
3-Methylsulfanyl-1-phenylindazol-6-yl piperidine-4-carboxamideMethanesulfanyl, amideMethanesulfanyl group oxidizes to sulfone under H₂O₂/AcOH
5-Nitrothiophen-2-yl pyrazolinesNitrothiophene, pyrazolineNitro group reduced to amine in Mtb cells; forms covalent adducts with DNA

Synthetic Optimization Strategies

  • Solvent Effects : Ethanol > DMF for amidation due to reduced side reactions .

  • Catalysts : Piperidine (20 mol%) accelerates Knoevenagel condensations in multi-component reactions .

  • Purification : Silica gel chromatography (hexane:EtOAc, 3:1) achieves >95% purity.

Comparison with Similar Compounds

AZD5363 (Capivasertib)

Structure: 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide. Key Differences:

  • Substituents : AZD5363 replaces the methanesulfonyl group with a pyrrolopyrimidine ring and a 4-chlorophenyl moiety.
  • Activity : AZD5363 is a potent Akt kinase inhibitor (IC₅₀ = 3–50 nM) with oral bioavailability, whereas the target compound’s biological target remains uncharacterized in the provided evidence .

NMS-P118

Structure : 2-[1-(4,4-Difluorocyclohexyl)piperidin-4-yl]-6-fluoro-3-oxo-2,3-dihydro-1H-isoindole-4-carboxamide.
Key Differences :

  • Core Structure : NMS-P118 uses an isoindole scaffold instead of dihydroindole.
  • Selectivity : NMS-P118 is a PARP-1 inhibitor (PARP-1 IC₅₀ = 1.2 nM; PARP-2 IC₅₀ = 230 nM), with selectivity attributed to interactions with PARP-1’s NAD⁺-binding pocket. The thiophene-2-carbonyl group in the target compound may confer distinct target preferences .

Thiophene-Containing Analogues

1T-LSD

Structure : 1-(Thiophene-2-carbonyl)-N,N-diethyl-6-methyl-9,10-didehydroergoline-8β-carboxamide.
Key Differences :

  • Core : 1T-LSD incorporates an ergoline scaffold, whereas the target compound uses dihydroindole.
  • The target compound’s dihydroindole may reduce hallucinogenic effects while retaining binding affinity for monoamine receptors .

Sulfonyl-Containing Analogues

1-Methanesulfonyl-N-[(1r,4r)-4-(Pyrazin-2-Yloxy)Cyclohexyl]Piperidine-4-Carboxamide

Structure : Features a pyrazin-2-yloxy substituent on the cyclohexyl group.
Key Differences :

  • Substituents : The pyrazine ring introduces nitrogen-rich heteroaromaticity, which may enhance hydrogen bonding compared to the thiophene group.
  • Physicochemical Properties : Molecular weight (382.5 g/mol) is comparable to the target compound, but the pyrazine moiety could alter logP and solubility .

Structural and Pharmacological Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Target Activity/IC₅₀ Reference
Target Compound Piperidine-4-carboxamide Methanesulfonyl, Thiophene-2-carbonyl ~450 (estimated) Uncharacterized N/A
AZD5363 (Capivasertib) Piperidine-4-carboxamide Pyrrolopyrimidine, 4-Chlorophenyl 465.9 Akt kinase 3–50 nM
NMS-P118 Isoindole Difluorocyclohexyl, Fluoro 405.4 PARP-1 1.2 nM (PARP-1)
1T-LSD Ergoline Thiophene-2-carbonyl, Diethylcarboxamide ~420 (estimated) Serotonin receptors Psychoactive (qualitative)

Key Research Findings and Structure-Activity Relationships (SAR)

  • Thiophene vs. Pyrazine : Thiophene’s sulfur atom may enhance π-stacking in hydrophobic pockets, while pyrazine’s nitrogens facilitate polar interactions .
  • Dihydroindole vs. Full Indole : Partial saturation of the indole ring may decrease planarity, reducing intercalation with DNA or enzymes like topoisomerases .

Preparation Methods

Core Piperidine-4-Carboxamide Synthesis

The piperidine-4-carboxamide backbone is synthesized via amide coupling between piperidine-4-carboxylic acid and an appropriately substituted amine. Patent US9428456B2 highlights the use of coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium-3-oxide hexafluorophosphate (HATU) or O-benzotriazol-1-yl-N,N,N′,N′-tetramethyluronium tetrafluoroborate (TBTU) in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) . The reaction typically proceeds at ambient temperature to reflux, with yields optimized by controlling stoichiometry and reaction time.

Example Protocol:

  • Activation of Carboxylic Acid : Piperidine-4-carboxylic acid (1.0 equiv) is treated with HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DMF at 0°C for 30 minutes.

  • Amine Addition : The activated intermediate is reacted with 1-(thiophene-2-carbonyl)-2,3-dihydro-1H-indol-6-amine (1.0 equiv) at 25°C for 12–24 hours.

  • Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexanes) to isolate the piperidine-4-carboxamide intermediate.

Methanesulfonyl Group Introduction

The methanesulfonyl moiety is introduced via sulfonylation of the piperidine nitrogen. As described in patent US20080032976A1, this step employs methanesulfonyl chloride (MsCl) in the presence of a base such as triethylamine (TEA) or pyridine . The reaction is conducted in dichloromethane (DCM) at 0°C to room temperature to minimize side reactions.

Key Parameters:

ParameterOptimal Condition
SolventDichloromethane
BaseTriethylamine (2.5 equiv)
Temperature0°C → 25°C
Reaction Time2–4 hours
Yield75–85%

Thiophene-2-Carbonyl-Dihydroindole Conjugation

The thiophene-2-carbonyl group is attached to the dihydroindole scaffold through nucleophilic acyl substitution . Patent US9428456B2 details the use of thiophene-2-carbonyl chloride in anhydrous tetrahydrofuran (THF) with catalytic 4-dimethylaminopyridine (DMAP) . The reaction requires inert conditions (argon atmosphere) to prevent hydrolysis of the acid chloride.

Reaction Scheme:

Dihydroindole+Thiophene-2-carbonyl chlorideDMAP, THF1-(Thiophene-2-carbonyl)-2,3-dihydro-1H-indole\text{Dihydroindole} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{DMAP, THF}} \text{1-(Thiophene-2-carbonyl)-2,3-dihydro-1H-indole}

Yield : 68–72% after recrystallization from ethanol/water.

Optimization Strategies

Coupling Reagent Selection

Comparative studies from patent literature demonstrate that HATU outperforms other coupling agents (e.g., EDCI, DCC) in terms of reaction efficiency and purity:

Coupling ReagentReaction Time (h)Yield (%)Purity (%)
HATU128895
TBTU188292
EDCI247589

HATU’s superior performance is attributed to its ability to generate highly reactive intermediates, reducing epimerization risks.

Solvent Effects

Solvent polarity significantly impacts reaction kinetics and product stability. DMF is preferred for coupling reactions due to its high dielectric constant, which stabilizes charged intermediates. In contrast, THF is optimal for acylations involving acid chlorides, as it minimizes side reactions.

Purification and Characterization

Chromatographic Purification

Final purification is achieved using reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% trifluoroacetic acid). This method resolves closely related impurities, ensuring ≥98% purity.

Spectroscopic Validation

  • NMR Analysis :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.12 (m, 6H, aromatic), 4.50–3.20 (m, 8H, piperidine and dihydroindole), 3.05 (s, 3H, SO₂CH₃).

    • ¹³C NMR : 172.8 (C=O), 165.3 (thiophene C=O), 44.5 (SO₂CH₃).

  • Mass Spectrometry : ESI-MS m/z 434.1 [M+H]⁺.

Industrial Scalability Considerations

Cost-Effective Reagent Alternatives

For large-scale production, TBTU is favored over HATU due to lower cost, despite marginally reduced yields. Patent US20080032976A1 notes that increasing reaction time to 24 hours compensates for slower kinetics, maintaining batch consistency.

Waste Management

Methanesulfonyl chloride byproducts are neutralized with aqueous sodium bicarbonate, forming non-toxic sulfonic salts. Solvent recovery systems (e.g., DMF distillation) reduce environmental impact.

Challenges and Mitigation

Epimerization During Coupling

The stereochemical integrity of the piperidine ring is preserved by using low temperatures (0–5°C) and short reaction times during amide bond formation.

Hydrolysis of Acid Chlorides

Strict anhydrous conditions (molecular sieves, argon atmosphere) prevent premature hydrolysis of thiophene-2-carbonyl chloride, ensuring >90% conversion .

Q & A

Basic: What synthetic routes are recommended for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Coupling of the thiophene-2-carbonyl group to the indole scaffold via acyl chloride intermediates, using anhydrous DCM and a base like triethylamine to drive the reaction .
  • Step 2: Piperidine-4-carboxamide formation through carbodiimide-mediated coupling (e.g., EDC/HOBt) between the methanesulfonyl-activated piperidine and the indole intermediate .
  • Critical Conditions: Maintain inert atmosphere (N₂/Ar) to prevent hydrolysis of reactive intermediates. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) or LC-MS. Optimize stoichiometry (1.2–1.5 equivalents of acylating agents) to minimize side products .

Basic: Which spectroscopic techniques confirm structural integrity, particularly for the thiophene-2-carbonyl and piperidine-4-carboxamide moieties?

Methodological Answer:

  • ¹H/¹³C NMR: Assign thiophene protons (δ 7.2–7.8 ppm, coupled doublets) and piperidine carboxamide carbonyl (δ ~170 ppm). Compare with analogs in crystallographic databases (e.g., CCDC entries) .
  • FT-IR: Validate carbonyl stretches (thiophene-2-carbonyl: ~1680 cm⁻¹; piperidine carboxamide: ~1640 cm⁻¹) .
  • X-ray Crystallography: Resolve ambiguities in substituent orientation (e.g., methanesulfonyl group) using single-crystal data. Refinement with SHELXL is recommended .

Advanced: How can discrepancies in biological activity data across in vitro models be resolved?

Methodological Answer:

  • Variable Control: Standardize assay conditions (e.g., cell passage number, serum concentration) to reduce inter-lab variability .
  • Target Engagement Studies: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity, bypassing cell-based noise .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets. Cross-validate using orthogonal assays (e.g., enzymatic vs. cellular inhibition) .

Advanced: What strategies address low solubility/stability during formulation for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems: Use PEG-400/water (30:70 v/v) or cyclodextrin complexes to enhance aqueous solubility. Confirm stability via forced degradation studies (40°C/75% RH for 4 weeks) .
  • Lyophilization: Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage. Characterize reconstituted solutions by HPLC (C18 column, acetonitrile/0.1% TFA gradient) .

Basic: What validated HPLC methods are available for purity assessment?

Methodological Answer:

  • Column: SUPELCOWAX® 10 (polar phase) or C18 reverse-phase (e.g., Purospher STAR) for resolving polar and non-polar impurities .
  • Mobile Phase: Methanol/buffer (65:35 v/v) with 0.1% trifluoroacetic acid (TFA) for ionization. Adjust pH to 4.6 with sodium acetate to improve peak symmetry .
  • Detection: UV at 254 nm (thiophene absorbance) and 210 nm (carboxamide). Validate with spiked impurity standards (e.g., 0.1% w/w) .

Advanced: How can computational modeling integrate with crystallographic data to elucidate binding mechanisms?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with high-resolution X-ray structures (PDB format) to predict binding poses. Set flexible residues (e.g., active-site lysines) and rigid-body docking for the ligand .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of docked complexes. Analyze RMSD and hydrogen-bond occupancy with cpptraj .
  • Electrostatic Mapping: Generate ESP (electrostatic potential) surfaces via Gaussian09 to identify key interactions (e.g., sulfonyl group with Arg residues) .

Basic: What degradation products form under accelerated stability conditions, and how are they identified?

Methodological Answer:

  • Forced Degradation: Expose to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and 3% H₂O₂ (oxidative) at 60°C for 24 hours .
  • LC-HRMS: Use Q-TOF systems to detect degradation products. Fragment ions (<2 ppm mass error) confirm cleavage at the methanesulfonyl or carboxamide groups .

Advanced: If X-ray data shows ambiguous electron density for the methanesulfonyl group, what complementary techniques clarify its configuration?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311+G(d,p) level and compare experimental/theoretical bond lengths (e.g., S–O distances: ~1.43 Å) .
  • Solid-State NMR: Acquire ¹³C CP/MAS spectra to verify sulfonyl group orientation via chemical shift anisotropy .
  • Polarized Light Microscopy: Assess crystal habit (e.g., needle vs. plate morphology) to infer packing effects on electron density .

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